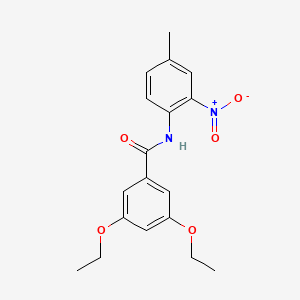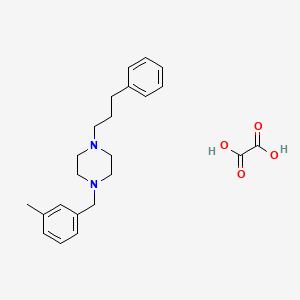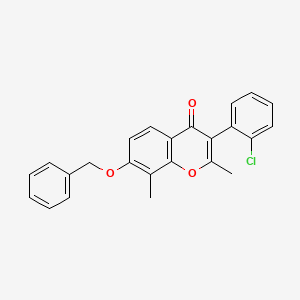
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of diethoxy groups at the 3 and 5 positions of the benzene ring, a nitro group at the 2 position, and a methyl group at the 4 position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce the nitro group at the 2 position.
Esterification: The nitrated product is then subjected to esterification with diethoxybenzoyl chloride to form the desired benzamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, followed by purification using industrial-scale chromatography or crystallization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 3,5-diethoxy-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3,5-diethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.
Applications De Recherche Scientifique
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-diethoxy-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may result in different biological activities.
3,5-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide: Contains methoxy groups instead of diethoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both diethoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
IUPAC Name |
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-14-9-13(10-15(11-14)25-5-2)18(21)19-16-7-6-12(3)8-17(16)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQNWAIBRIIDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)
![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)
![4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B5023415.png)


![(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one](/img/structure/B5023445.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B5023448.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)


![4-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5023510.png)
![1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
